molecular formula C7H5ClFN B12965688 4-Chloro-3-fluoro-5-vinylpyridine

4-Chloro-3-fluoro-5-vinylpyridine

Katalognummer: B12965688
Molekulargewicht: 157.57 g/mol
InChI-Schlüssel: QGMDSKLFOXHYID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-5-vinylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both chlorine and fluorine atoms on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-vinylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with a vinylating agent under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-5-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.

    Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products with various functional groups replacing chlorine or fluorine.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes or other reduced forms of the vinyl group.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-5-vinylpyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-5-vinylpyridine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with enzymes and receptors. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-fluoropyridine
  • 2,3,5,6-Tetrafluoropyridine
  • 4-Chloro-2,3,5,6-tetrafluoropyridine

Uniqueness

4-Chloro-3-fluoro-5-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a vinyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Eigenschaften

Molekularformel

C7H5ClFN

Molekulargewicht

157.57 g/mol

IUPAC-Name

4-chloro-3-ethenyl-5-fluoropyridine

InChI

InChI=1S/C7H5ClFN/c1-2-5-3-10-4-6(9)7(5)8/h2-4H,1H2

InChI-Schlüssel

QGMDSKLFOXHYID-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CN=CC(=C1Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.